molecular formula C9H9ClN2O2 B1520971 5-Amino-1-benzofuran-2-carboxamide hydrochloride CAS No. 1171762-91-6

5-Amino-1-benzofuran-2-carboxamide hydrochloride

Cat. No. B1520971
M. Wt: 212.63 g/mol
InChI Key: SXRGTYCCGIMOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a biochemical compound used for proteomics research . It has a molecular weight of 212.64 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-Amino-1-benzofuran-2-carboxamide hydrochloride is provided in the references . The molecular formula is C9H8N2O2•HCl .


Physical And Chemical Properties Analysis

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a powder in physical form . It has a molecular weight of 212.64 . It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation of Benzofuran Carboxamide Derivatives

Benzofuran carboxamide derivatives, including 5-Amino-1-benzofuran-2-carboxamide hydrochloride, have been synthesized and evaluated for various biological activities. A study by Lavanya et al. (2017) highlights the synthesis of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The derivatives were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, demonstrating potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory properties of benzofuran derivatives have been a significant focus. Idrees et al. (2020) synthesized 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds exhibited notable antibacterial activity against S. aureus and E. coli, showcasing their potential as antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020). Similarly, a study by Xie et al. (2014) on benzofuran-2-carboxamides of medicinal significance revealed in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities of interest (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

5-amino-1-benzofuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRGTYCCGIMOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzofuran-2-carboxamide hydrochloride

CAS RN

1171762-91-6
Record name 5-Aminobenzofuran-2-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171762916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AMINOBENZOFURAN-2-CARBOXAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6GUU2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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